molecular formula C11H14O3 B1684294 Zingerone CAS No. 122-48-5

Zingerone

Cat. No.: B1684294
CAS No.: 122-48-5
M. Wt: 194.23 g/mol
InChI Key: OJYLAHXKWMRDGS-UHFFFAOYSA-N
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Description

Zingerone: is a phenolic compound found in ginger (Zingiber officinale). It is known for its sweet, spicy aroma and is a major contributor to the characteristic flavor of ginger. This compound is a crystalline solid that is sparingly soluble in water but soluble in organic solvents like ether. It has a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, and anti-cancer activities .

Scientific Research Applications

Zingerone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Zingerone, a major component found in ginger root, has been clinically effective for the treatment of various diseases . It primarily targets the Interstitial Cells of Cajal (ICCs), which are the pacemaker cells responsible for slow waves in the gastrointestinal (GI) tract . It also targets an enzyme, xanthine oxidase, which is mainly involved in the generation of superoxide radicals .

Mode of Action

This compound interacts with its targets in a concentration-dependent manner . It inhibits the pacemaker potentials of ICCs . This compound also inhibits an enzyme, xanthine oxidase .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits pacemaker potentials of ICCs via NO/cGMP-dependent ATP-sensitive K+ channels through MAPK-dependent pathways . It also stimulates cyclic guanosine monophosphate (cGMP) production in ICCs . This compound has been shown to activate the AMPK/Nrf2/HO-1 pathway, which has a protective role in a murine asthma model .

Pharmacokinetics

This compound exhibits rapid but partial absorption, and extensive organ distribution with substantial biotransformation, thereby limiting the oral bioavailability of each compound to below 2% when administered as pure compounds . During catabolism of this compound, glucuronidation and sulfation occur which leads to excretion of glucuronide compounds and sulphate conjugates in urine within 24 hours .

Result of Action

This compound concentration-dependently inhibits pacemaker potentials of ICCs . It also reduces oxidative stress, inflammation, apoptosis, and oxidative DNA damage by increasing the activities of superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and glutathione peroxidase (GPX) .

Action Environment

Environmental factors such as solar radiation and air pollution can induce skin damage. This compound has been shown to manage overproduction of ROS through multiple routes as an antioxidant, physical quencher and selective chelator . It also fortifies protection after UV exposure ends to prevent the type of epidermal DNA damage that correlates with development of skin cancer .

Future Directions

Zingerone has shown potential in various areas of research. For instance, it has been found to suppress tumor development through decreasing cyclin D1 expression and inducing mitotic arrest . It also promotes osteoblast differentiation via the MiR-200c-3p/smad7 regulatory axis in human bone mesenchymal stem cells . These findings suggest that this compound could have potential applications in cancer therapy and bone health .

Biochemical Analysis

Biochemical Properties

Zingerone interacts with various enzymes, proteins, and other biomolecules. It has been reported to activate the AMPK/Nrf2/HO-1 pathway, which plays a crucial role in oxidative stress and inflammatory response . This compound’s antioxidant mechanism is linked to the activation of the Nrf2 signaling pathway .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit oxidative stress and the inflammatory response in mouse airway epithelial cell line MLE12 cells stimulated with H2O2 . This compound treatment could decrease the expression of phosphorylated (p)-IκBα and p65 (nuclear) and increase the expression of phosphorylation of AMP-activated protein kinase (p-AMPK), nuclear factor erythroid-2-related factor 2 (Nrf2), and hemeoxygenase-1 (HO-1) to alleviate oxidative damage and inflammation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is recognized as being a particularly efficient free radical scavenger. It is able to scavenge and degrade free radicals and reactive oxygen species in the body, and inhibits enzymes involved in the generation of these reactive oxygen species .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in a study on oral irritants, cross-sensitization was observed for certain groups when this compound was applied, indicating a temporal change in the effects of this compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study on carrageenan-induced inflammation in rats, this compound, especially at the highest dose of 40 mg/kg, significantly reduced paw swelling .

Metabolic Pathways

This compound is involved in various metabolic pathways. Its antioxidant mechanism is linked to the activation of the Nrf2 signaling pathway .

Chemical Reactions Analysis

Types of Reactions: Zingerone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-10(13)11(7-9)14-2/h5-7,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJYLAHXKWMRDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047420
Record name 4-(4-Hydroxy-3-methoxyphenyl)-2-butanone
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Molecular Weight

194.23 g/mol
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Physical Description

Solid with a spicy pungent odor like ginger; [Merck Index] Commercial substance: Yellowish liquid; [HSDB] Solid; [MSDSonline], Solid, Yellowish to yellow-brown crystalline mass, sweet, spicy, warm, heavy floral, mildly animal balsamic, vanilla like odour
Record name Zingerone
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Record name Zingerone
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Boiling Point

187-188 °C @ 14 mm Hg, 141.00 to 0.50 °C. @ 0.00 mm Hg
Record name ZINGERONE
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Record name Zingerone
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Flash Point

APPROX 102 °C
Record name ZINGERONE
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Solubility

Sparingly sol in water, petroleum ether; sol in ether, dil alkalies, Very soluble in ethyl ether, SOLUBILITY 1:1 IN 50% ALCOHOL, slightly soluble in water, moderately soluble (in ethanol)
Record name ZINGERONE
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Record name Zingerone
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Density

1.138-1.139 @ 25 °C
Record name ZINGERONE
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Color/Form

Crystals from acetone, petroleum ether, ether plus petroleum ether

CAS No.

122-48-5
Record name Zingerone
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Record name Zingerone
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Record name ZINGERONE
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Record name ZINGERONE
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Record name Zingerone
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Melting Point

40.5 °C, 41 °C
Record name ZINGERONE
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Record name Zingerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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